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Compound of Interest

Compound Name:
4'-Hydroxy-3'-

methylacetophenone

Cat. No.: B056492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-
Hydroxy-3'-methylacetophenone, a valuable building block in medicinal chemistry and

materials science. The information presented herein is intended to support research and

development activities by providing detailed spectroscopic characterization and standardized

experimental protocols.

Chemical Structure
IUPAC Name: 1-(4-hydroxy-3-methylphenyl)ethanone CAS Number: 876-02-8 Molecular

Formula: C₉H₁₀O₂ Molecular Weight: 150.17 g/mol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b056492?utm_src=pdf-interest
https://www.benchchem.com/product/b056492?utm_src=pdf-body
https://www.benchchem.com/product/b056492?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for 4'-Hydroxy-3'-
methylacetophenone, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 4'-Hydroxy-3'-methylacetophenone provides detailed information

about the proton environments in the molecule. Data is presented for two common deuterated

solvents, Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data of 4'-Hydroxy-3'-methylacetophenone

Assignment

Chemical Shift

(δ) in CDCl₃

(ppm)[1]

Chemical Shift

(δ) in DMSO-d₆

(ppm)[1]
Multiplicity

Coupling

Constant (J) in

DMSO-d₆ (Hz)

[1]

OH - 10.3 Singlet -

H-2' 7.80 7.735 Doublet 2.0

H-6' 7.74 7.686
Doublet of

Doublets
8.4, 2.0

H-5' 6.90 6.880 Doublet 8.4

COCH₃ 2.575 2.473 Singlet -

Ar-CH₃ 2.303 2.179 Singlet -

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms in

the molecule.
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Table 2: ¹³C NMR Spectroscopic Data of 4'-Hydroxy-3'-methylacetophenone (Solvent:

CDCl₃)

Assignment Chemical Shift (δ) (ppm)

C=O 196.6

C-4' 158.9

C-1' 130.5

C-2' 130.3

C-6' 128.3

C-3' 120.5

C-5' 111.6

COCH₃ 26.5

Ar-CH₃ 15.9

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The

data below is a representative peak list for a solid sample analyzed by FTIR.

Table 3: Key IR Absorption Bands for 4'-Hydroxy-3'-methylacetophenone
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Wavenumber (cm⁻¹) Intensity Assignment

3550 - 3200 Strong, Broad O-H stretch (phenolic)

3000 - 3100 Medium Aromatic C-H stretch

2950 - 2850 Medium
Aliphatic C-H stretch (methyl

groups)

~1680 Strong C=O stretch (ketone)

1500 - 1600 Medium to Strong Aromatic C=C ring stretches

~1220 Strong C-O stretch (phenol)

860 - 680 Strong
Aromatic C-H bending (out-of-

plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The data below is for electron ionization (EI) mass spectrometry.

Table 4: Key Mass Spectrometry Data for 4'-Hydroxy-3'-methylacetophenone

m/z Relative Intensity (%) Assignment

150 42 [M]⁺ (Molecular Ion)

135 100 [M - CH₃]⁺

107 21 [M - COCH₃]⁺

77 19 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
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Sample Preparation:

Weigh approximately 10-20 mg of 4'-Hydroxy-3'-methylacetophenone.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a standard 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32 scans.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard proton-decoupled pulse sequence.

Number of Scans: 512-1024 scans.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shifts using the internal standard (TMS at 0.00 ppm).
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Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 4'-Hydroxy-3'-methylacetophenone sample directly

onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument Parameters:

Spectrometer: FTIR spectrometer equipped with an ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Data Acquisition and Processing:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer via a direct insertion

probe or through a gas chromatograph (GC-MS).
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For GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or

ethyl acetate).

Instrument Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 200-250 °C.

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Compare the obtained spectrum with spectral databases for confirmation.

Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a chemical compound like 4'-Hydroxy-3'-methylacetophenone.
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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4'-Hydroxy-3'-
methylacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056492#spectroscopic-data-of-4-hydroxy-3-
methylacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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